molecular formula C14H14NS+ B12464730 1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium

1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium

Cat. No.: B12464730
M. Wt: 228.33 g/mol
InChI Key: ATFWYVHOXDEENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium is a heterocyclic compound that belongs to the class of thiazolium salts. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a thiazole ring. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium typically involves the reaction of naphthoquinone with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium can be compared with other thiazolium salts and naphthalene derivatives:

Properties

Molecular Formula

C14H14NS+

Molecular Weight

228.33 g/mol

IUPAC Name

1-ethyl-2-methylbenzo[e][1,3]benzothiazol-1-ium

InChI

InChI=1S/C14H14NS/c1-3-15-10(2)16-13-9-8-11-6-4-5-7-12(11)14(13)15/h4-9H,3H2,1-2H3/q+1

InChI Key

ATFWYVHOXDEENI-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C

Origin of Product

United States

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